molecular formula C12H16INO B14911237 4-iodo-N-(3-methylbutan-2-yl)benzamide

4-iodo-N-(3-methylbutan-2-yl)benzamide

Cat. No.: B14911237
M. Wt: 317.17 g/mol
InChI Key: JFVFBURAOMAOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-(3-methylbutan-2-yl)benzamide is a chemical compound that belongs to the benzamide class. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound, with the molecular formula C12H16INO, is characterized by the presence of an iodine atom attached to the benzene ring and a branched alkyl chain attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-methylbutan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 4-iodobenzoic acid with 3-methylbutan-2-amine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

Scientific Research Applications

4-iodo-N-(3-methylbutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,3-dimethylbutan-2-yl)amino)benzamide
  • N-(3-methylbutan-2-yl)-4-nitrobenzamide
  • 4-chloro-N-(3-methylbutan-2-yl)benzamide

Uniqueness

4-iodo-N-(3-methylbutan-2-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions that other halogens or substituents may not facilitate, making this compound particularly valuable in certain applications .

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

4-iodo-N-(3-methylbutan-2-yl)benzamide

InChI

InChI=1S/C12H16INO/c1-8(2)9(3)14-12(15)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15)

InChI Key

JFVFBURAOMAOPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.